molecular formula C8H14N2O2 B14506498 Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 64672-08-8

Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B14506498
CAS No.: 64672-08-8
M. Wt: 170.21 g/mol
InChI Key: OJJMLVBGCQWGTL-UHFFFAOYSA-N
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Description

Ethyl 2,3-diazabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a diazabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form epoxides or other oxidized products.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with electrophiles or nucleophiles to substitute functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can yield reduced amines.

Scientific Research Applications

Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of epoxides or other oxidized products .

Comparison with Similar Compounds

Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific arrangement of atoms and the potential for diverse chemical reactions and applications.

Properties

CAS No.

64672-08-8

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C8H14N2O2/c1-2-12-8(11)10-7-4-3-6(5-7)9-10/h6-7,9H,2-5H2,1H3

InChI Key

OJJMLVBGCQWGTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2CCC(C2)N1

Origin of Product

United States

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